![molecular formula C21H30O13 B1202440 7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one CAS No. 78280-92-9](/img/structure/B1202440.png)
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one is a natural product found in Teucrium polium and Teucrium hircanicum with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
- Amide alkaloids derived from Portulaca oleracea, which include compounds structurally related to the chemical , have shown anti-inflammatory activities. These compounds' structures were elucidated using advanced spectroscopic methods, and their anti-inflammatory effects were evaluated using cell-based assays (Lan et al., 2021).
Diabetes Management
- A compound isolated from Syzygium densiflorum, similar in structure to the specified chemical, was studied for its role in diabetes management. The research identified multiple potential protein targets for this compound, contributing to the regulation of blood glucose levels. Molecular docking and dynamics simulation were used to explore the compound's interactions with these targets (Muthusamy & Krishnasamy, 2016).
Anti-Inflammatory Activity in Cumin Fruits
- A nitrogen-containing flavonoid from the fruits of cumin (Cuminum cyminum L.), structurally related to the compound , showed significant anti-inflammatory activity. This compound was effective in inhibiting nitric oxide production in cell-based assays, suggesting a potential therapeutic role in inflammation-related conditions (Kang et al., 2019).
Antibacterial Activity
- Novel triazolyl pyranochromen-2(1H)-one derivatives, which include a core structure similar to the specified compound, were synthesized and evaluated for their antibacterial activity. These compounds showed moderate activity against both gram-positive and gram-negative bacteria, highlighting their potential in antimicrobial applications (Kumar et al., 2016).
Anticholinesterase Activities
- Two new amide alkaloids from Portulaca oleracea L., structurally related to the specified chemical, showed anticholinesterase activities, indicating potential therapeutic applications in disorders related to cholinergic dysfunction (Xu et al., 2020).
Eigenschaften
CAS-Nummer |
78280-92-9 |
|---|---|
Produktname |
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one |
Molekularformel |
C21H30O13 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one |
InChI |
InChI=1S/C21H30O13/c1-7-5-10(23)21(34-20-17(29)14(26)12(24)8(2)31-20)3-4-30-18(11(7)21)33-19-16(28)15(27)13(25)9(6-22)32-19/h3-5,8-9,11-20,22,24-29H,6H2,1-2H3 |
InChI-Schlüssel |
WDMQLCVSWBENIY-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC23C=COC(C2C(=CC3=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC23C=COC(C2C(=CC3=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Andere CAS-Nummern |
78280-92-9 |
Synonyme |
teucardosid teucardoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



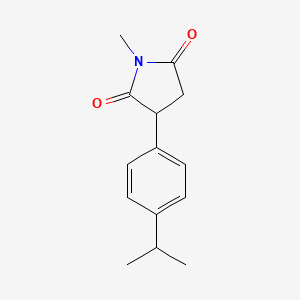
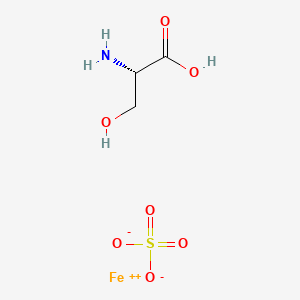
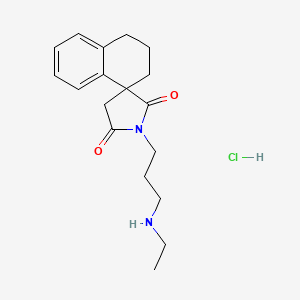
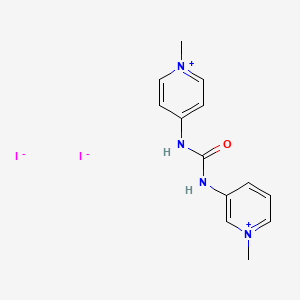

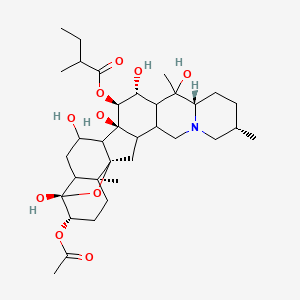
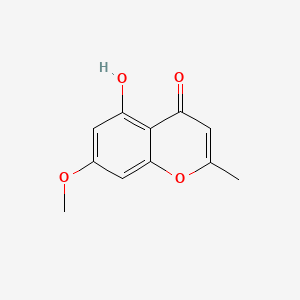
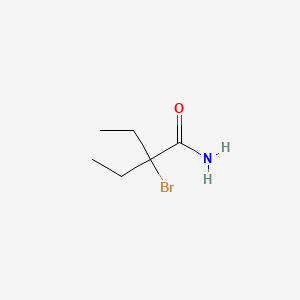
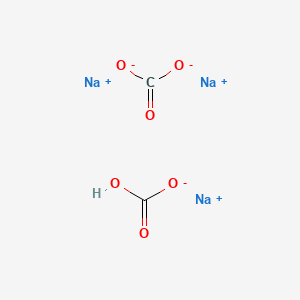
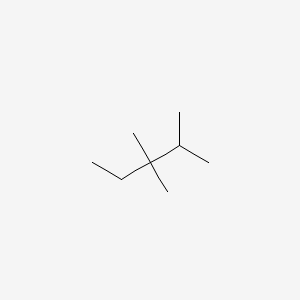
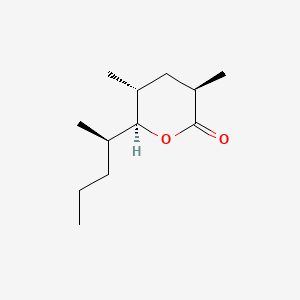
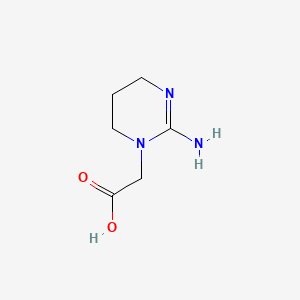
![N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]acetamide](/img/structure/B1202377.png)
![2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1202378.png)